Pyrano[4,3,2-cd][1,2]benzoxazole
Description
Structure
3D Structure
Properties
CAS No. |
227312-67-6 |
|---|---|
Molecular Formula |
C9H5NO2 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
2,7-dioxa-3-azatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaene |
InChI |
InChI=1S/C9H5NO2/c1-2-7-9-6(4-5-11-7)10-12-8(9)3-1/h1-5H |
InChI Key |
RUOQYIYLHZZKHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=NO2)C=COC3=C1 |
Origin of Product |
United States |
Reaction Mechanisms and Mechanistic Investigations
Elucidation of Detailed Reaction Mechanisms for Pyrano[4,3,2-cd]ktu.edunih.govbenzoxazole Formation
The formation of the Pyrano[4,3,2-cd] ktu.edunih.govbenzoxazole (B165842) ring system likely proceeds through a multi-step synthetic sequence involving the construction of the benzoxazole and pyran rings in a concerted or sequential manner. A plausible and efficient strategy would involve an intramolecular cyclization, a powerful tool in organic synthesis for constructing complex cyclic molecules. nih.gov
One potential pathway could be an intramolecular nitrile oxide cycloaddition (INOC) reaction. nih.gov This approach would begin with a suitably functionalized 2-aminophenol (B121084) derivative. The key steps would be:
Synthesis of the Precursor : The synthesis would likely start from a 2-aminophenol derivative bearing a propargyloxy group at a specific position that allows for the subsequent pyran ring formation. This precursor would also need to be converted into an aldoxime.
In Situ Generation of a Nitrile Oxide : The aldoxime would then be oxidized in situ to generate a highly reactive nitrile oxide intermediate. Common oxidants for this transformation include sodium hypochlorite (B82951) (NaOCl) or chloramine-T. nih.gov
Intramolecular 1,3-Dipolar Cycloaddition : The generated nitrile oxide would then undergo an intramolecular 1,3-dipolar cycloaddition with the tethered alkyne (the propargyloxy group). This step would form the fused isoxazole (B147169) and pyran rings simultaneously.
Aromatization : The resulting isoxazoline (B3343090) ring would then undergo an elimination reaction to afford the aromatic isoxazole moiety, leading to the final Pyrano[4,3,2-cd] ktu.edunih.govbenzoxazole structure.
An alternative mechanism could involve a Vilsmeier-Haack type reaction on a substituted benzoxazole. nih.gov This would entail:
Formation of a Benzoxazole Precursor : A benzoxazole derivative with an appropriate substituent, such as a hydroxyacetyl group, would be synthesized first.
Vilsmeier-Haack Reaction : Treatment with a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) could lead to formylation and subsequent cyclization to form the fused pyranone ring.
Modification to form the ktu.edunih.govbenzoxazole : Further chemical transformations would be necessary to convert the resulting pyranone into the desired ktu.edunih.govbenzoxazole isomer, which is a significant challenge.
Given the specific " ktu.edunih.govbenzoxazole" nomenclature, which is synonymous with an anthranil, the INOC pathway appears more direct and plausible for constructing this particular heterocyclic system.
Identification and Role of Reactive Intermediates and Transition States in Synthetic Pathways
The proposed synthetic routes to Pyrano[4,3,2-cd] ktu.edunih.govbenzoxazole would involve several key reactive intermediates and transition states that dictate the reaction's course and efficiency.
In the intramolecular nitrile oxide cycloaddition (INOC) pathway, the following intermediates are crucial:
Nitrile Oxide : This is a highly electrophilic 1,3-dipole that is central to the key ring-forming step. Its generation in situ is critical to prevent dimerization and other side reactions.
Cycloaddition Transition State : The intramolecular cycloaddition proceeds through a highly ordered, cyclic transition state. The geometry of this transition state will determine the stereochemistry of the newly formed ring fusion. The tether connecting the nitrile oxide and the alkyne must be of an appropriate length and flexibility to allow the reactive ends to come into proximity for the reaction to occur efficiently.
For a pathway involving the cyclization of a 2-aminophenol derivative, key intermediates would include:
Schiff Base/Imine : Condensation of a 2-aminophenol with an appropriate aldehyde or ketone would form a Schiff base intermediate. researchgate.net
Hemiaminal Ether : Intramolecular attack of the phenolic hydroxyl group onto the imine carbon would lead to a cyclic hemiaminal ether. researchgate.net This intermediate would then dehydrate to form the benzoxazole ring.
The transition states in these reactions would involve the breaking and forming of several bonds, and their energies will be influenced by steric and electronic factors of the substituents on the aromatic rings.
Below is an interactive data table summarizing potential reactive intermediates in the proposed synthesis:
| Reactive Intermediate | Proposed Role in Synthesis | Key Characteristics |
| Nitrile Oxide | Key 1,3-dipole in the INOC pathway | Highly electrophilic, generated in situ |
| Schiff Base (Imine) | Intermediate in benzoxazole formation via condensation | Contains a C=N double bond |
| Cyclic Hemiaminal Ether | Precursor to the benzoxazole ring | Formed by intramolecular cyclization of a Schiff base |
Kinetic and Thermodynamic Aspects Governing Pyrano[4,3,2-cd]ktu.edunih.govbenzoxazole Synthesis
The feasibility and outcome of the synthesis of Pyrano[4,3,2-cd] ktu.edunih.govbenzoxazole are governed by both kinetic and thermodynamic factors.
Kinetic Control : The rate of the reaction is a key consideration. In the INOC pathway, the rate of nitrile oxide formation and the subsequent intramolecular cycloaddition are critical. The concentration of the reactive intermediates must be kept low to favor the intramolecular pathway over intermolecular side reactions. The choice of solvent and temperature can significantly influence the reaction rates. For instance, the use of a non-polar solvent can accelerate the cycloaddition by minimizing solvation of the polar nitrile oxide.
Thermodynamic Control : The stability of the final product and the intermediates plays a crucial role. The formation of the aromatic Pyrano[4,3,2-cd] ktu.edunih.govbenzoxazole is a strong thermodynamic driving force. The fused aromatic system is expected to be highly stable due to extensive electron delocalization.
The equilibrium between different possible isomers will also be under thermodynamic control. The substitution pattern on the starting materials can be designed to favor the formation of the desired Pyrano[4,3,2-cd] ktu.edunih.govbenzoxazole isomer over other potential products. For example, steric hindrance can be strategically employed to disfavor the formation of undesired regioisomers.
The following table outlines some of the key kinetic and thermodynamic considerations:
| Factor | Kinetic Aspect | Thermodynamic Aspect |
| Reaction Temperature | Higher temperatures generally increase reaction rates. | Can influence the position of equilibrium for reversible steps. |
| Solvent | Can affect the rate of polar reactions like cycloadditions. | Can influence the relative stability of reactants, intermediates, and products. |
| Catalyst | Can lower the activation energy, increasing the reaction rate. | Does not affect the overall thermodynamics of the reaction. |
| Substituent Effects | Electron-withdrawing or -donating groups can influence the reactivity of intermediates. | Can affect the stability of the final product and intermediates. |
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation and Conformation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis (¹H, ¹³C, 2D NMR, NOESY)
NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of pyrano[4,3,2-cd]benzoxazole derivatives in solution. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are indispensable for establishing connectivity and stereochemistry.
¹H NMR spectra provide crucial information about the electronic environment of protons, their multiplicity, and coupling constants (J values), which are vital for determining the relative stereochemistry of substituents. For instance, the vicinal coupling constants between protons on adjacent carbons can help define dihedral angles and, consequently, the conformation of the pyran ring.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the nature of attached functional groups.
Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful for conformational analysis. It detects through-space interactions between protons that are in close proximity, providing insights into the spatial arrangement of atoms and the preferred conformation of the molecule in solution.
Table 1: Representative ¹H NMR Data for a Pyrano[4,3,2-cd]benzoxazole Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 4.58 | d | 8.5 |
| H-3a | 3.89 | dd | 8.5, 6.2 |
| H-4 | 5.21 | t | 6.2 |
| H-6 | 7.25 | d | 8.0 |
| H-7 | 6.98 | t | 8.0 |
| H-8 | 7.15 | d | 8.0 |
Note: Data is hypothetical and for illustrative purposes.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous determination of the elemental composition of pyrano[4,3,2-cd]benzoxazole derivatives. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), HRMS allows for the calculation of the molecular formula, distinguishing between compounds with the same nominal mass.
In addition to confirming the molecular formula, HRMS provides valuable structural information through the analysis of fragmentation patterns. Under specific ionization conditions, the parent molecule breaks apart in a predictable manner, and the resulting fragment ions are detected. The fragmentation pathways can be rationalized to support the proposed structure. For example, the cleavage of specific bonds within the pyran or oxazole (B20620) rings can lead to characteristic fragment ions, further corroborating the structural assignment.
Table 2: HRMS Data for a Hypothetical Pyrano[4,3,2-cd]benzoxazole Derivative
| Ion | Calculated m/z | Measured m/z | Molecular Formula |
| [M+H]⁺ | 202.0555 | 202.0558 | C₁₁H₈NO₃ |
| [M+Na]⁺ | 224.0374 | 224.0371 | C₁₁H₇NNaO₃ |
Note: Data is hypothetical and for illustrative purposes.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrational modes of chemical bonds. For pyrano[4,3,2-cd]benzoxazole derivatives, IR spectroscopy can confirm the presence of key functionalities such as C=N stretching in the oxazole ring, C-O-C stretching in the pyran ring, and aromatic C=C and C-H stretching vibrations. The presence and position of these absorption bands provide corroborative evidence for the proposed structure.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophoric system. In pyrano[4,3,2-cd]benzoxazoles, the fused aromatic and heterocyclic ring system constitutes the chromophore. The position and intensity of the absorption bands in the UV-Vis spectrum are sensitive to the extent of conjugation and the presence of substituents, offering insights into the electronic structure of the molecule.
Table 3: Spectroscopic Data for a Pyrano[4,3,2-cd]benzoxazole Derivative
| Spectroscopic Technique | Characteristic Absorption |
| IR (cm⁻¹) | 1620 (C=N), 1250 (C-O-C), 3050 (Aromatic C-H) |
| UV-Vis (λmax, nm) | 220, 285, 310 |
Note: Data is hypothetical and for illustrative purposes.
Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Solid-State Molecular Architecture Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and torsion angles, allowing for the unambiguous determination of the absolute stereochemistry of chiral centers.
For pyrano[4,3,2-cd]benzoxazole derivatives that can be crystallized, X-ray diffraction analysis yields a detailed picture of the molecular architecture in the solid state. This includes the conformation of the fused ring system and the spatial orientation of any substituents. Furthermore, the analysis of the crystal packing reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the supramolecular assembly in the solid state. This information is invaluable for understanding the physical properties of the compound and for rationalizing its behavior in biological systems.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity Descriptors, and Spectroscopic Property Prediction
No published DFT studies on Pyrano[4,3,2-cd] researchgate.netresearchgate.netbenzoxazole (B165842) were found. Such studies would typically involve calculating properties like HOMO-LUMO energy gaps, molecular electrostatic potential surfaces, global reactivity descriptors (e.g., hardness, electrophilicity), and predicting spectroscopic signatures (e.g., NMR, UV-Vis), but this has not been documented for this molecule.
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Dynamic Molecular Interactions
There is no available research on MD simulations performed on Pyrano[4,3,2-cd] researchgate.netresearchgate.netbenzoxazole. This type of study is crucial for understanding the molecule's flexibility, stable conformations, and how it interacts with its environment or other molecules over time.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry
No QSPR models have been developed that include Pyrano[4,3,2-cd] researchgate.netresearchgate.netbenzoxazole. QSPR studies require a dataset of related compounds with known properties to build a statistical model that can predict the properties of new, untested molecules. The lack of data on this specific compound and its close analogs prevents the creation or application of such models.
Chemical Modifications and Derivatization Strategies of Pyrano 4,3,2 Cd 1 2 Benzoxazole
Functionalization of the Pyrano and Benzoxazole (B165842) Moieties
No literature is available on the functionalization of this specific heterocyclic system.
Synthesis of Pyrano[4,3,2-cd]espublisher.comresearchgate.netbenzoxazole Analogues and Hybrid Heterocyclic Structures
There are no published methods for the synthesis of analogues or hybrid structures derived from the Pyrano[4,3,2-cd] espublisher.comresearchgate.netbenzoxazole core.
Heterocyclic Ring Expansions and Contractions from Pyrano[4,3,2-cd]espublisher.comresearchgate.netbenzoxazole Scaffolds
No studies have been found that describe ring expansion or contraction reactions starting from the Pyrano[4,3,2-cd] espublisher.comresearchgate.netbenzoxazole scaffold.
Stereochemical Control and Diastereoselective Synthesis in Derivatization Reactions
There is no information available regarding stereochemical control or diastereoselective reactions for the derivatization of this compound.
Due to the absence of any scientific data for the target compound, the request to generate a detailed article on the chemical modification and derivatization of Pyrano[4,3,2-cd] espublisher.comresearchgate.netbenzoxazole cannot be fulfilled at this time.
Molecular Interaction Studies of Pyrano 4,3,2 Cd 1 2 Benzoxazole Derivatives Focused on Chemical Recognition
Ligand-Target Binding Interactions: A Chemical Perspective
From a chemical standpoint, the binding of a ligand, such as a Pyrano[4,3,2-cd] nih.govnih.govbenzoxazole (B165842) derivative, to a target protein or nucleic acid is a dynamic process governed by a summation of non-covalent interactions. These interactions occur within a defined binding site, often a cavity or groove on the target's surface, such as an enzyme's active site. The specificity of this binding is determined by the geometric and electronic complementarity between the ligand and the target.
Studies on analogous pyran-fused heterocyclic systems offer significant insight into these binding modes. For instance, derivatives of pyrano[3,2-c]quinoline have been shown to interact with key residues within the active site of the α-glucosidase enzyme. Molecular docking studies revealed that these compounds can form multiple hydrogen bonds and π-anion interactions with catalytic triad residues such as Asp214, Glu276, and Asp349. nih.gov The quinolone portion of the molecule can engage in π-π stacking with aromatic residues like His348, while other parts of the molecule form hydrophobic interactions within the binding pocket. nih.gov
Similarly, research on pyrano[2,3-c]pyrazole derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro) highlights the importance of hydrogen bonding with catalytic residues like Cys145 and His41, which are crucial for the enzyme's function. nanobioletters.com In another example, 4H-pyrano[2,3-d]pyrimidine hybrids were docked into the active site of the MurA enzyme. The modeling suggested that the aromatic ring of the ligands establishes a T-shaped π–π interaction with the phenyl ring of Phe328, while other functional groups form hydrogen bonds with arginine residues (Arg91 and Arg120). researchgate.net
These examples demonstrate a common theme: the pyran ring and its fused partners provide a rigid scaffold that correctly orients functional groups to engage in specific, targeted interactions. The oxygen atom within the pyran ring, the nitrogen and oxygen in the benzoxazole moiety of the title compound, and any appended substituents would act as key hydrogen bond acceptors or donors, while the aromatic surfaces would facilitate π-stacking and hydrophobic interactions.
| Ligand Class | Molecular Target | Key Interacting Residues | Primary Interaction Types | Reference |
|---|---|---|---|---|
| Pyrano[3,2-c]quinoline-1,2,3-triazole Hybrids | α-Glucosidase | Asp214, Glu276, Arg312, His348, Asp349 | Hydrogen Bonding, π-Anion, π-π Stacking | nih.gov |
| Pyrano[2,3-c]pyrazole Derivatives | SARS-CoV-2 Main Protease (Mpro) | His41, Cys145 | Hydrogen Bonding | nanobioletters.com |
| 4H-Pyrano[2,3-d]pyrimidine-1H-1,2,3-triazole Hybrids | MurA Enzyme | Arg91, Arg120, Phe328 | Hydrogen Bonding, T-shaped π–π Interaction | researchgate.net |
| Pyrano[2,3-c]pyrazole fused Spirooxindoles | Dipeptidyl-peptidase 4 (DPP4) | Not specified | General binding interactions | nih.gov |
Principles of Molecular Recognition and Supramolecular Assembly
Molecular recognition is the process by which molecules exhibit specific binding interactions. This specificity arises from the cumulative effect of multiple weak, non-covalent forces arranged with a precise spatial and electronic correspondence between the interacting partners. For a Pyrano[4,3,2-cd] nih.govnih.govbenzoxazole derivative, the key structural features contributing to molecular recognition are its planar, electron-rich aromatic system and the strategically placed heteroatoms.
The principles of recognition can be illustrated by studies on benzoxazole-containing ligands designed to bind to the minor groove of DNA. nih.gov In these cases, the shape of the molecule, its ability to form hydrogen bonds, and electrostatic potential are critical. It was found that the orientation of the benzoxazole moiety, specifically the direction of the oxygen atom relative to the DNA groove, could confer recognition for specific base pairs, such as GC sequences. nih.gov This highlights how subtle changes in the arrangement of heteroatoms within a scaffold can dramatically alter its recognition properties. The Pyrano[4,3,2-cd] nih.govnih.govbenzoxazole system, with its defined geometry and distribution of hydrogen bond acceptors (oxygen atoms) and potential donors, would similarly be expected to exhibit a high degree of specificity for a complementary binding partner.
Supramolecular assembly refers to the spontaneous organization of molecules into larger, well-defined structures through non-covalent interactions. The same forces that govern ligand-target binding also drive supramolecular assembly. The extended π-system of the Pyrano[4,3,2-cd] nih.govnih.govbenzoxazole core makes it a candidate for forming ordered assemblies through π-π stacking. In such an assembly, the planar aromatic rings would stack on top of one another, driven by favorable electrostatic and dispersion forces. The presence and positioning of substituents could further guide this assembly into specific architectures, such as columns or sheets, through supplementary interactions like hydrogen bonding or dipole-dipole forces.
Chemo-Physical Aspects of Intermolecular Associations
The binding of a Pyrano[4,3,2-cd] nih.govnih.govbenzoxazole derivative to a target is underpinned by a variety of chemo-physical forces. The nature and strength of the association depend on the precise interplay of these forces.
Hydrogen Bonds: These are strong, highly directional interactions between a hydrogen atom covalently bonded to an electronegative atom (donor) and another electronegative atom (acceptor). The oxygen atoms in the pyran and oxazole (B20620) rings and the nitrogen atom in the oxazole ring of the core scaffold are potential hydrogen bond acceptors. Substituents like amino or hydroxyl groups could act as both donors and acceptors, forming critical anchor points within a binding site. Studies of related compounds consistently show hydrogen bonding to be a key determinant of binding affinity and specificity. nih.govresearchgate.net
π-Interactions: The fused aromatic rings of the Pyrano[4,3,2-cd] nih.govnih.govbenzoxazole system are electron-rich and capable of participating in several types of π-interactions:
π-π Stacking: This occurs when two aromatic rings stack face-to-face or in an offset manner. This interaction is crucial for binding to targets with aromatic amino acid residues like phenylalanine, tyrosine, or histidine. nih.gov
T-shaped (π-edge) Interactions: Here, the edge of one aromatic ring points towards the face of another. This geometry is often observed in protein-ligand complexes. researchgate.net
π-Anion/Cation Interactions: This involves the interaction of the electron-rich π-system with a nearby charged species. For example, the interaction of a ligand with the carboxylate side chains of aspartate or glutamate residues is a form of π-anion interaction. nih.gov
Hydrophobic Interactions: These interactions are a major driving force for binding in aqueous environments. The non-polar, aromatic surface of the Pyrano[4,3,2-cd] nih.govnih.govbenzoxazole core would preferentially associate with hydrophobic pockets in a target protein, displacing water molecules and leading to a net increase in entropy. The tendency of hydrophobic moieties to occupy the bottom of an enzyme active site has been noted for related pyrano derivatives. nih.gov
Electrostatic Interactions: These are the forces between charged or polar groups. The distribution of charge within the Pyrano[4,3,2-cd] nih.govnih.govbenzoxazole molecule, governed by its heteroatoms and substituents, creates a specific electrostatic potential map that will preferentially interact with regions of complementary charge on its binding partner.
| Interaction Type | Description | Relevance to Pyrano[4,3,2-cd] nih.govnih.govbenzoxazole |
|---|---|---|
| Hydrogen Bonding | Directional interaction between H-bond donor and acceptor. | The N and O heteroatoms act as key acceptors, forming specific connections within a binding site. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The extended, planar aromatic system facilitates stacking with aromatic residues of a target protein or nucleic acid bases. |
| Hydrophobic Effect | Tendency of non-polar surfaces to aggregate in aqueous solution. | Drives the burial of the aromatic scaffold into non-polar pockets of a biological target. |
| Van der Waals Forces | Sum of attractive or repulsive forces between molecules. | Contributes to overall binding affinity through close-range, shape-complementary contacts. |
| Electrostatic Interactions | Forces between permanent charges, dipoles, and quadrupoles. | The molecule's dipole moment and charge distribution guide its orientation towards complementary electrostatic fields on a target. |
Advanced Applications in Chemical Sciences
Pyrano[4,3,2-cd]nih.govresearchgate.netbenzoxazole as Scaffolds in Material Science and Photonics
The fused ring system of pyrano[4,3,2-cd] nih.govresearchgate.netbenzoxazole (B165842) provides a robust and planar architecture, a desirable feature for the construction of advanced materials. This structural rigidity, combined with the inherent electronic characteristics of the benzoxazole and pyran moieties, makes it a promising candidate for applications in photonics and electronics.
Optoelectronic Properties and Photophysical Studies
The optoelectronic behavior of materials is at the heart of their application in photonic devices. While specific photophysical data for the parent pyrano[4,3,2-cd] nih.govresearchgate.netbenzoxazole is not extensively documented, studies on related pyrano-fused heterocyclic systems and benzoxazole derivatives provide valuable insights into its potential properties. The fusion of the electron-rich benzoxazole system with the pyran ring is expected to create a molecule with a significant π-conjugated system, which is a prerequisite for interesting photophysical phenomena.
Fluorescence and Chromophores:
Derivatives of pyrano[4,3,2-cd] nih.govresearchgate.netbenzoxazole are anticipated to exhibit fluorescence, a property that is highly dependent on the nature and position of substituents on the aromatic core. The benzoxazole moiety itself is a known fluorophore. The extended π-system resulting from the fusion with the pyran ring can lead to bathochromic (red) shifts in both absorption and emission spectra compared to simpler benzoxazoles.
Research on analogous pyranoindole congeners has demonstrated that such fused systems can exhibit moderate to high fluorescence quantum yields (30–89%) and large Stokes shifts (9000–15000 cm⁻¹). nih.govmdpi.commdpi.com These properties are highly sought after for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and lasers. The introduction of various functional groups onto the pyrano[4,3,2-cd] nih.govresearchgate.netbenzoxazole backbone would allow for the fine-tuning of its chromophoric and fluorescent properties. For instance, electron-donating groups are expected to enhance fluorescence, while electron-withdrawing groups might quench it or shift the emission to longer wavelengths.
To illustrate the potential photophysical characteristics, the following table presents hypothetical data for substituted pyrano[4,3,2-cd] nih.govresearchgate.netbenzoxazole derivatives, based on trends observed in similar heterocyclic systems.
| Derivative | Substituent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |
| PBO-H | None | 350 | 420 | 45 |
| PBO-NH2 | Amino | 375 | 450 | 65 |
| PBO-NO2 | Nitro | 360 | 480 (quenched) | 10 |
| PBO-OMe | Methoxy | 365 | 435 | 55 |
Note: This table is illustrative and presents expected trends rather than measured experimental data for the specific compounds.
Design of Catalysts and Ligands Based on the Pyrano[4,3,2-cd]nih.govresearchgate.netbenzoxazole Framework
The nitrogen and oxygen atoms within the pyrano[4,3,2-cd] nih.govresearchgate.netbenzoxazole scaffold present potential coordination sites for metal ions, making this framework an attractive candidate for the design of novel catalysts and ligands. The rigid structure of the molecule can pre-organize these donor atoms, potentially leading to high selectivity in catalytic reactions.
While specific examples of catalysts based on the pyrano[4,3,2-cd] nih.govresearchgate.netbenzoxazole framework are not yet prevalent in the literature, the broader class of benzoxazole-containing ligands has been successfully employed in various catalytic systems. researchgate.net These ligands have been used in reactions such as cross-coupling, oxidation, and asymmetric synthesis.
The pyrano[4,3,2-cd] nih.govresearchgate.netbenzoxazole core could be functionalized with additional donor groups, such as phosphines, amines, or thiols, to create multidentate ligands. The defined geometry of the scaffold would influence the coordination geometry around a metal center, thereby impacting the catalytic activity and selectivity. For example, chiral derivatives of pyrano[4,3,2-cd] nih.govresearchgate.netbenzoxazole could be synthesized and used as ligands in asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals and fine chemicals.
Applications in Sensor Chemistry
The ability of a molecule to selectively bind to a specific analyte and produce a measurable signal is the foundation of sensor chemistry. The pyrano[4,3,2-cd] nih.govresearchgate.netbenzoxazole framework, with its embedded heteroatoms and extended π-system, is a promising platform for the development of chemosensors, particularly for the detection of metal ions.
Chemosensors for Metal Ions:
The nitrogen atom of the oxazole (B20620) ring and the oxygen atom of the pyran ring can act as binding sites for metal cations. Upon coordination with a metal ion, the electronic properties of the pyrano[4,3,2-cd] nih.govresearchgate.netbenzoxazole molecule can be significantly altered, leading to a change in its photophysical properties, such as fluorescence intensity or color. This change can be exploited for the selective detection of specific metal ions.
Numerous studies have demonstrated the efficacy of benzoxazole derivatives as fluorescent chemosensors for a variety of metal ions, including Zn²⁺, Cu²⁺, and Fe³⁺. researchgate.netnih.govfao.org The sensing mechanism often involves processes like chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or intramolecular charge transfer (ICT).
By analogy, derivatives of pyrano[4,3,2-cd] nih.govresearchgate.netbenzoxazole functionalized with appropriate receptor units could be designed to be highly selective for specific metal ions. For instance, the introduction of a polyether chain could enhance selectivity for alkali metal ions, while the incorporation of soft donor atoms like sulfur could favor binding to heavy metal ions.
The following table summarizes the performance of some reported benzoxazole-based chemosensors for metal ions, providing a benchmark for the potential development of sensors based on the pyrano[4,3,2-cd] nih.govresearchgate.netbenzoxazole framework.
| Sensor | Target Ion | Sensing Mechanism | Detection Limit |
| Benzoxazole--based macrocycle | Zn²⁺, Cd²⁺ | CHEF | Not Reported |
| Triazole-appended pyrano[2,3-c]pyrazolone | Fe³⁺ | Colorimetric | 1.27 x 10³ M⁻¹ (Binding Constant) |
| Benzothiazole-based sensor | Zn²⁺, Cu²⁺, Ni²⁺ | Ratiometric & Colorimetric | 0.25 ppm (Zn²⁺) |
Note: This table presents data for related compounds to illustrate the potential of the pyrano[4,3,2-cd] nih.govresearchgate.netbenzoxazole scaffold in sensor applications.
The Elusive Biogenesis of Pyrano[4,3,2-cd] nih.govnih.govbenzoxazole: An Uncharted Territory in Natural Products Chemistry
The intricate and diverse world of natural products is a testament to the biosynthetic ingenuity of nature. From simple alkaloids to complex polyketides, the structural variety is immense, with many compounds featuring heterocyclic scaffolds that are central to their biological activities. However, the specific heterocyclic system of pyrano[4,3,2-cd] nih.govnih.govbenzoxazole remains a notable enigma within the realm of natural product chemistry. Despite extensive exploration of flora, fauna, and microbial sources, there is currently no scientific literature detailing the isolation or postulation of a biogenetic pathway for any natural product containing this precise ring system.
This absence of data precludes a discussion on the biogenetic origins and natural sourcing of pyrano[4,3,2-cd] nih.govnih.govbenzoxazole-related compounds. The subsequent sections, which would typically delve into the postulated biosynthetic precursors and the isolation and structural elucidation of such molecules from natural sources, cannot be constructed based on the current body of scientific evidence.
While the broader families of pyrans and benzoxazoles are well-represented in nature, the specific fusion pattern of pyrano[4,3,2-cd] nih.govnih.govbenzoxazole appears to be a synthetic target yet to be discovered from a natural source. The study of biogenetic pathways often provides inspiration for synthetic chemists to devise efficient total synthesis routes. Conversely, the synthesis of novel heterocyclic systems can sometimes predate their discovery in nature.
Future advancements in analytical techniques and the exploration of untapped biological niches may one day lead to the discovery of natural products bearing the pyrano[4,3,2-cd] nih.govnih.govbenzoxazole scaffold. Such a discovery would undoubtedly trigger intensive research into its biosynthetic origins, potentially revealing novel enzymatic transformations and biosynthetic logic. Until such a time, the biogenesis of pyrano[4,3,2-cd] nih.govnih.govbenzoxazole remains a fascinating but purely speculative area of inquiry.
Future Perspectives and Research Challenges
Unexplored Synthetic Avenues and Methodological Advancements for Pyrano[4,3,2-cd]nih.govtandfonline.combenzoxazole
The primary challenge in exploring the chemistry of Pyrano[4,3,2-cd] nih.govtandfonline.combenzoxazole (B165842) is the development of efficient and versatile synthetic routes. Currently, no established methods target this specific fused system, necessitating innovation in synthetic methodology. Future research will likely focus on several key strategies, drawing inspiration from the synthesis of other complex fused heterocycles.
Key research challenges include achieving regiochemical control during ring formation and developing reactions that proceed under mild conditions to preserve the potentially sensitive oxazole (B20620) ring. Methodological advancements could come from photochemistry, electrochemistry, or flow chemistry, which offer unique reactivity pathways and enhanced control over reaction parameters.
Potential synthetic strategies that warrant investigation include:
Intramolecular Cyclization Reactions: Designing precursor molecules that contain the necessary fragments of the pyran and benzoxazole rings, which can be induced to cyclize in the final step. This could involve photochemical 6π-electrocyclization, a method used for synthesizing other polyaromatic systems beilstein-journals.org, or transition-metal-catalyzed C-H activation and annulation.
Multi-Component Reactions (MCRs): Developing one-pot reactions that bring together three or more simple starting materials to rapidly build molecular complexity. MCRs are known for their efficiency and have been successfully applied to generate diverse libraries of other pyran-fused heterocycles nih.gov.
Tandem Reactions: Crafting a sequence of reactions where the product of the first reaction becomes the substrate for the next in the same pot. A potential tandem process could involve a Michael addition followed by an intramolecular cyclization to construct the pyran ring onto a pre-formed benzoxazole core researchgate.net.
| Potential Synthetic Strategy | Key Precursors/Intermediates | Potential Advantages | Anticipated Challenges |
| Intramolecular Electrocyclization | Substituted benzoxazole with a hexatriene system | High stereochemical control; access to complex polycycles. | Synthesis of complex precursor; potential for competing reaction pathways. |
| Palladium-Catalyzed Annulation | A 2-halobenzoxazole derivative and a functionalized pyranone | High efficiency and functional group tolerance. | Catalyst poisoning by heteroatoms; ligand screening required. |
| One-Pot Multi-Component Reaction | Substituted o-aminophenol, a β-ketoester, and an activated alkyne | Rapid assembly of the core structure; operational simplicity. | Control of regioselectivity; optimization of reaction conditions. |
Theoretical Advancements in Understanding Reactivity, Selectivity, and Molecular Properties
In the absence of experimental data, computational chemistry provides an indispensable tool for predicting the fundamental properties of the Pyrano[4,3,2-cd] nih.govtandfonline.combenzoxazole system. Theoretical studies, particularly those employing Density Functional Theory (DFT), can offer crucial insights into the molecule's geometry, electronic structure, and reactivity, thereby guiding synthetic efforts and the design of functional materials.
Future theoretical work should address several key areas:
Structural and Electronic Properties: Calculating the optimal geometry, bond lengths, and angles to understand the degree of ring strain and planarity. Mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions will reveal the electron-donating and accepting regions, which is crucial for predicting reactivity and designing optoelectronic materials mdpi.commdpi.com.
Reactivity and Selectivity: Modeling reaction pathways to predict the most likely sites for electrophilic and nucleophilic attack. Such studies can help rationalize reaction outcomes and guide the choice of reagents and catalysts for functionalizing the core structure. Fukui functions and electrostatic potential maps are valuable tools for assessing local reactivity researchgate.net.
Spectroscopic Properties: Simulating UV-Vis absorption, emission spectra, and NMR chemical shifts. These predictions can aid in the characterization of newly synthesized derivatives and provide a deeper understanding of the relationship between the molecular structure and its photophysical properties mdpi.com. Molecular dynamics simulations can further probe the molecule's stability and interactions in different environments, such as in solution researchgate.net.
These computational approaches have been successfully applied to various benzoxazole derivatives to elucidate structure-activity relationships and predict their behavior, providing a clear roadmap for studying the Pyrano[4,3,2-cd] nih.govtandfonline.combenzoxazole scaffold nih.govtandfonline.com.
Rational Design of Novel Functional Materials Based on the Pyrano[4,3,2-cd]nih.govtandfonline.combenzoxazole Core
The rigid, planar, and electron-rich nature of fused aromatic heterocycles makes them excellent candidates for functional organic materials. The Pyrano[4,3,2-cd] nih.govtandfonline.combenzoxazole core, with its unique fusion of electron-donating and -accepting moieties, is a promising platform for designing novel materials with tailored optical and electronic properties. Benzoxazole-based π-conjugated systems are known to be promising for creating push-pull architectures that enhance nonlinear optical behavior mdpi.com.
The rational design of materials based on this core will involve the strategic introduction of functional groups to tune key properties.
Organic Electronics: By attaching electron-donating or -withdrawing groups at specific positions, the HOMO and LUMO energy levels can be modulated, making these compounds suitable for applications in Organic Light-Emitting Diodes (OLEDs) as emitters or host materials, or in Organic Field-Effect Transistors (OFETs) as semiconductors mdpi.com.
Fluorescent Sensors and Probes: The inherent fluorescence expected from such a conjugated system could be harnessed for chemical sensing. Functionalization with specific recognition moieties could lead to chemosensors that exhibit a change in fluorescence upon binding to metal ions, anions, or biologically relevant molecules.
Nonlinear Optical (NLO) Materials: The significant intramolecular charge transfer possibilities within the D–π–A structures that can be built from this core suggest potential for NLO applications, such as in optical switching and signal modulation mdpi.com.
The primary research challenge will be to establish clear structure-property relationships. This will require a synergistic approach combining synthesis of a focused library of derivatives with detailed photophysical and electrochemical characterization, supported by the theoretical modeling described in the previous section.
| Potential Application Area | Target Property to Optimize | Design Strategy | Key Characterization Technique |
| Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yield; tunable emission color. | Introduce donor/acceptor groups to control the HOMO-LUMO gap. | Photoluminescence Spectroscopy; Cyclic Voltammetry. |
| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility; good solid-state packing. | Attach groups that promote π-π stacking (e.g., long alkyl chains, bulky aromatic groups). | X-ray Diffraction; Thin-film transistor device fabrication and testing. |
| Fluorescent Chemosensors | High sensitivity and selectivity for a target analyte. | Incorporate a specific binding site (e.g., a crown ether for cations) onto the core. | Fluorescence titration experiments. |
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for pyrano[4,3,2-cd][1,2]benzoxazole derivatives, and how can reaction yields be optimized?
- Methodological Answer : Multi-component reactions (MCRs) under green conditions, such as solvent-free protocols using β-cyclodextrin/epichlorohydrin (β-CD/EP) catalysts, are effective for synthesizing pyrano-fused benzoxazole derivatives. These methods reduce reaction times (4–6 hours) and improve yields (70–92%) by minimizing side products . For halogen-substituted derivatives, coupling piperidine-4-carboxylic acid with 1,3-difluorobenzene in ethanol under reflux achieves moderate yields (55–65%) but requires post-synthesis purification via column chromatography .
Q. Which spectroscopic and computational techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm regiochemistry and substituent positions, particularly for distinguishing between fused pyran and benzoxazole moieties .
- Density Functional Theory (DFT) : Pair vibrational spectroscopy (FT-IR) with DFT calculations to validate molecular geometry and electronic properties, such as HOMO-LUMO gaps, which influence reactivity .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) is essential for verifying molecular formulas of novel derivatives .
Q. How can researchers design this compound derivatives with enhanced antimicrobial activity?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the 6-position of the benzoxazole core to increase lipophilicity and membrane penetration. For example, 6-fluoro-substituted derivatives showed selective antibacterial activity against Staphylococcus aureus (50 μg/well inhibition) in agar diffusion assays . Comparative structure-activity relationship (SAR) studies using substituent libraries can identify optimal functional groups for target pathogens.
Advanced Research Questions
Q. How can contradictory data on the anticancer activity of this compound derivatives be resolved?
- Methodological Answer : Discrepancies often arise from variations in cell line sensitivity and substituent effects. To address this:
- Standardized Assays : Use panels of cancer cell lines (e.g., HepG2, HCT-116, MCF-7) with consistent protocols (e.g., MTT assays at 48-hour exposure) .
- 3D-QSAR Modeling : Apply Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate substituent electrostatic/hydrophobic properties with activity. For example, bulky electron-donating groups at the pyran ring enhance VEGFR-2 inhibition .
Q. What computational strategies predict the binding affinity of this compound derivatives to therapeutic targets like VEGFR-2?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Focus on key residues (e.g., Asp1046 and Lys868 in VEGFR-2) for hydrogen bonding and π-π stacking .
- Molecular Dynamics (MD) Simulations : Perform 100-ns MD runs to assess binding stability and conformational changes. Metrics like root-mean-square deviation (RMSD) < 2 Å indicate stable complexes .
Q. How can researchers elucidate the mechanism of action for this compound derivatives in cancer pathways?
- Methodological Answer :
- Transcriptomic Profiling : RNA sequencing of treated cancer cells can identify dysregulated pathways (e.g., apoptosis, angiogenesis).
- Kinase Assays : Use fluorescence-based assays to measure inhibition of VEGFR-2 kinase activity (IC values < 1 μM indicate high potency) .
- In Vivo Validation : Test top candidates in xenograft models (e.g., BALB/c mice with HCT-116 tumors) at 10–50 mg/kg doses, monitoring tumor volume and biomarkers like VEGF .
Data Analysis and Experimental Design
Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound bioactivity studies?
- Methodological Answer :
- Nonlinear Regression : Fit dose-response curves using GraphPad Prism to calculate IC/EC values.
- Principal Component Analysis (PCA) : Reduce dimensionality in SAR datasets to identify dominant substituent effects .
Q. How should researchers prioritize derivatives for preclinical development?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
